molecular formula C13H14N2OS2 B5870484 N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5870484
M. Wt: 278.4 g/mol
InChI Key: DTRRZHTVQFSZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MTU and is a member of the thiourea family. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of MTU is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTU has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. MTU has also been shown to inhibit the activation of NF-κB, a signaling pathway involved in inflammation and cancer progression.
Biochemical and physiological effects:
MTU has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the reduction of inflammation. MTU has also been shown to reduce the levels of reactive oxygen species, which can cause oxidative damage to cells.

Advantages and Limitations for Lab Experiments

MTU has several advantages for laboratory experiments, including its high yield and ease of synthesis. However, MTU has limitations, including its poor solubility in water and its potential toxicity. Researchers must use caution when working with MTU and follow appropriate safety protocols.

Future Directions

There are several future directions for the study of MTU. Further research is needed to fully understand the mechanism of action of MTU and its potential therapeutic applications. Additionally, studies are needed to optimize the synthesis of MTU and improve its solubility and toxicity profile. Finally, the potential use of MTU as a diagnostic tool or in combination with other therapies should be explored.
Conclusion:
In conclusion, N-(3-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is a compound with potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. MTU has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and limitations in laboratory experiments. Further research is needed to fully understand the potential of MTU as a therapeutic agent and to optimize its synthesis and safety profile.

Synthesis Methods

MTU can be synthesized using various methods, including the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a base, or the reaction of 2-chloromethylthiophene and 3-methoxyaniline in the presence of a palladium catalyst. The yield of MTU varies depending on the method used, with the highest yield reported to be 79%.

Scientific Research Applications

MTU has been studied for its potential therapeutic applications, including its anti-cancer, anti-inflammatory, and anti-viral properties. Studies have shown that MTU can inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. MTU has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, MTU has been studied for its anti-viral properties, inhibiting the replication of HIV-1.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS2/c1-16-11-5-2-4-10(8-11)15-13(17)14-9-12-6-3-7-18-12/h2-8H,9H2,1H3,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRRZHTVQFSZCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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